N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine trihydrochloride
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Overview
Description
“N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine trihydrochloride” is a chemical compound with the CAS Number: 1803607-55-7 . It has a molecular weight of 328.71 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code of the compound is1S/C13H21N3.3ClH/c1-16(11-12-5-2-3-9-15-12)13-6-4-8-14-10-7-13;;;/h2-3,5,9,13-14H,4,6-8,10-11H2,1H3;3*1H
. This code provides a detailed description of the molecule’s structure, including the positions and connectivity of its atoms. Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Coordination Chemistry and Magnetism
Research has explored the synthesis and structural characterization of manganese(II) complexes with ligands similar to N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine, revealing insights into their coordination environments and magnetic properties. For example, manganese(II) complexes formed with related ligands exhibit distorted octahedral coordination spheres, with variations in ligand coordination impacting the magnetic interactions observed between Mn(II) ions in these complexes. Such studies contribute to our understanding of the structural and magnetic properties of coordination compounds, which is critical for their potential application in magnetic materials and molecular electronics (Wu et al., 2004).
Catalysis
In the field of catalysis, the compound has been implicated in research focusing on the enantioselective functionalization of amines, including the α-C–H coupling of a wide range of amines. Such catalytic processes are pivotal in the synthesis of bioactive compounds and pharmaceuticals, demonstrating the compound's relevance in drug discovery and organic synthesis. The utilization of related ligands and complexes in palladium-catalyzed reactions exemplifies this application, offering a method to achieve high enantioselectivities and regioselectivity in the modification of amines (Jain et al., 2016).
Synthesis of Complex Molecules
Further applications include the synthesis and evaluation of complex molecules with potential antidepressant and nootropic activities. Compounds synthesized using related frameworks have shown promise in pharmacological studies, highlighting the potential of N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine and its derivatives in the development of new therapeutic agents. Research in this area has led to the creation of Schiff bases and azetidinones, which have demonstrated significant antidepressant and nootropic activities in preclinical models (Thomas et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.3ClH/c1-16(11-12-5-2-3-9-15-12)13-6-4-8-14-10-7-13;;;/h2-3,5,9,13-14H,4,6-8,10-11H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAUBUDGLBREAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C2CCCNCC2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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